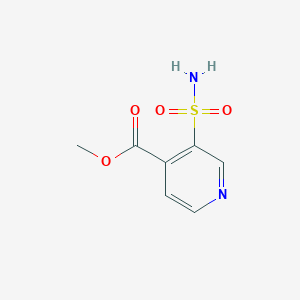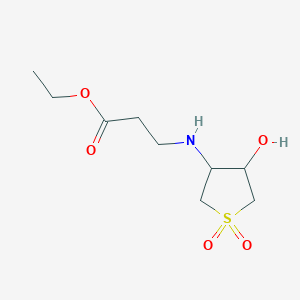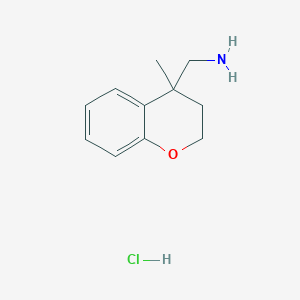![molecular formula C5H9NO2S B15306220 (1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)
(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a sulfur atom and an azabicyclo ring system, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Applications De Recherche Scientifique
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione can be compared with other bicyclic compounds such as:
- rac-(1R,5S)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
- rac-(1R,5S)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of sulfur and azabicyclo ring in rac-(1R,5S)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione distinguishes it from other related compounds.
Propriétés
Formule moléculaire |
C5H9NO2S |
|---|---|
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
(1S,5R)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-6-2-5(4)9/h4-6H,1-3H2/t4-,5-/m0/s1 |
Clé InChI |
AMRBNGGGZIGGLD-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H]2CS(=O)(=O)[C@H]2CN1 |
SMILES canonique |
C1C2CS(=O)(=O)C2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)


![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)

![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)



![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)

